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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305

Introduction

This technical guide provides a comprehensive overview of the characterization of the
pyridazino[4,5-b]indole scaffold, a class of heterocyclic compounds of significant interest to
researchers in drug discovery and development. While a definitive public record for CAS
140428-72-4, putatively identified as 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazino[4,5-
blindole-3-carbonitrile, remains elusive, this guide will focus on the general methodologies for
the synthesis, characterization, and biological evaluation of this important class of molecules.
Pyridazino[4,5-b]indoles have garnered attention for their diverse pharmacological activities,
including potent antitumor and kinase inhibitory effects.

Synthesis and Purification

The synthesis of pyridazino[4,5-b]indole derivatives typically involves a multi-step process. A
general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Pyridazino[4,5-b]indol-4-ones

A common route to the pyridazino[4,5-blindol-4-one core involves the condensation of an
appropriately substituted indole-2-carboxylate with hydrazine hydrate. Further modifications
can be introduced at various positions of the heterocyclic system to generate a library of
derivatives.
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e Step 1: Formation of the Pyridazino[4,5-b]indol-4-one Core. A mixture of an ethyl 3-formyl-
1H-indole-2-carboxylate derivative and hydrazine hydrate in a suitable solvent, such as
ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting
precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to
yield the 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one core structure.[1]

o Step 2: N-Alkylation/N-Arylation. To introduce substituents at the nitrogen atoms of the
pyridazinone or indole rings, an N-alkylation or N-arylation reaction can be performed. The
pyridazino[4,5-b]indol-4-one is treated with an appropriate alkyl or aryl halide in the presence
of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like
dimethylformamide (DMF) or acetone. The reaction mixture is typically stirred at an elevated
temperature until the starting material is consumed.

e Step 3: Functional Group Interconversion. Further chemical modifications can be achieved
through various functional group interconversions. For instance, a cyano group can be
introduced, or other functionalities can be modified to explore the structure-activity
relationship (SAR).

Purification:

The synthesized compounds are typically purified using column chromatography on silica gel,
employing a gradient of solvents such as ethyl acetate and hexane. The purity of the final
compounds is assessed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The structural elucidation of the synthesized pyridazino[4,5-b]indole derivatives is
accomplished through a combination of spectroscopic techniques.
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Technique Typical Observations

Aromatic protons of the indole and phenyl rings

typically appear in the range of & 7.0-8.5 ppm.

Protons of alkyl substituents will be observed in
1H NMR _ _ _ _

the upfield region. The chemical shifts and

coupling constants provide information about

the substitution pattern.

Carbonyl carbons of the pyridazinone ring are
typically observed around 6 160-170 ppm.

13C NMR Aromatic carbons appear in the 4 110-150 ppm
region. The nitrile carbon, if present, would be
found further downfield.

Electrospray ionization (ESI) mass spectrometry
M Spect try (MS) is commonly used to determine the molecular
ass Spectrometr
P Y weight of the synthesized compounds, typically

observed as the [M+H]™* ion.

Provides the percentage composition of carbon,
] hydrogen, and nitrogen, which is compared with
Elemental Analysis
the calculated values for the proposed

molecular formula.

Biological Activity and Mechanism of Action

Pyridazino[4,5-b]indole derivatives have been reported to exhibit a range of biological activities,
most notably as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibition Assays:

The inhibitory activity of these compounds against specific kinases is evaluated using in vitro
kinase assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

e The kinase enzyme, its substrate, and ATP are combined in a reaction buffer.
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e The test compound (dissolved in DMSO) is added at various concentrations.

e The reaction is incubated at a specific temperature (e.g., 30 °C) for a set period.

e The amount of phosphorylated substrate is quantified. This can be done using various
methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-
based detection (e.g., ELISA).

e The concentration of the compound that inhibits 50% of the kinase activity (ICso) is
calculated from the dose-response curve.

Cell-Based Assays:

The anti-proliferative activity of the compounds is assessed in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

e Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

e The cells are treated with various concentrations of the test compound for a specified
duration (e.g., 48 or 72 hours).

e A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to
each well and incubated for a few hours.

¢ Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

e The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

e The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

e The concentration of the compound that causes 50% inhibition of cell growth (ICso) is
determined.

Signaling Pathway Analysis:
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Pyridazino[4,5-b]indoles have been shown to target key signaling pathways implicated in
cancer, such as the PIBK/AKT/mTOR pathway.[1] Inhibition of this pathway can lead to
decreased cell proliferation, survival, and angiogenesis.

Receptor Tyrosine
Kinase (RTK)

Activation

Pyridazino[4,5-b]indole
(e.g., CAS 140428-72-4)

Inhibition

Phosphorylation

PDK1

Phosghorylati

Actiyation Inhibition

mMmTORC1 Apoptosis

Cell Proliferation
& Survival

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9054070/
https://www.benchchem.com/product/b3049305?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: PISBK/AKT/mTOR signaling pathway and the inhibitory action of pyridazino[4,5-
blindoles.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a potential kinase
inhibitor from the pyridazino[4,5-blindole class.
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Caption: Experimental workflow for the characterization of a pyridazino[4,5-b]indole kinase
inhibitor.

Conclusion

The pyridazino[4,5-b]indole scaffold represents a promising platform for the development of
novel therapeutics, particularly in the area of oncology. The synthetic routes are generally
accessible, and a suite of standard analytical and biological techniques can be employed for
their thorough characterization. While specific data for CAS 140428-72-4 is not readily
available in the public domain, the methodologies and biological insights presented in this
guide provide a solid foundation for researchers working with this important class of
compounds. Further investigation into the synthesis and biological activity of specific
derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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